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Compound of Interest

Compound Name: 5-Isobutylimidazolidine-2,4-dione

Cat. No.: B3021835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the
Hydantoin Scaffold
The hydantoin motif, a five-membered heterocyclic ring, stands as a cornerstone in medicinal

chemistry. Its prevalence in a range of clinically significant drugs underscores its role as a

"privileged scaffold" – a molecular framework that demonstrates binding affinity for diverse

biological targets. From the anticonvulsant phenytoin to the anticancer agent enzalutamide, the

hydantoin core provides a versatile platform for the design of novel therapeutics.[1] This guide

delves into the specifics of a particular derivative, 5-isobutylhydantoin, offering a

comprehensive exploration of its chemical architecture and synthetic pathways. Understanding

the nuances of this molecule is pertinent for researchers engaged in the discovery and

development of new chemical entities, particularly those targeting pathways where the isobutyl

moiety can confer advantageous pharmacological properties.

Part 1: Elucidating the Chemical Structure of 5-
Isobutylhydantoin
Systematic Name: 5-(2-methylpropyl)imidazolidine-2,4-dione CAS Number: 67337-73-9

Molecular Formula: C7H12N2O2 Molecular Weight: 156.18 g/mol
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The chemical structure of 5-isobutylhydantoin is characterized by a central imidazolidine-2,4-

dione ring. This core is substituted at the C5 position with an isobutyl group. The isobutyl

group, with its branched alkyl nature, can play a significant role in the molecule's interaction

with biological targets, influencing factors such as binding affinity, selectivity, and metabolic

stability.

Structural Features:

Hydantoin Core: A five-membered ring containing two nitrogen atoms at positions 1 and 3,

and two carbonyl groups at positions 2 and 4. This core possesses both hydrogen bond

donor (N-H groups) and acceptor (C=O groups) capabilities, which are crucial for molecular

recognition.

C5-Substitution: The isobutyl group at the fifth carbon atom is a key feature. The

stereochemistry at this position can be a critical determinant of biological activity, and

synthetic methods may yield racemic or enantiomerically enriched products.

Physicochemical Properties: The presence of the polar hydantoin ring and the nonpolar

isobutyl side chain imparts an amphiphilic character to the molecule, influencing its solubility

and membrane permeability.

While specific experimental spectroscopic data for 5-isobutylhydantoin is not readily available

in the public domain, its spectral characteristics can be predicted based on the analysis of

closely related analogs and general principles of spectroscopy.

Expected Spectroscopic Characteristics:
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Spectroscopic Method Expected Features

¹H NMR

Signals corresponding to the N-H protons of the

hydantoin ring, a multiplet for the methine proton

of the isobutyl group, a doublet for the methyl

protons of the isobutyl group, and signals for the

methylene protons adjacent to the chiral center.

¹³C NMR

Resonances for the two carbonyl carbons in the

hydantoin ring, the C5 carbon bearing the

isobutyl group, and the carbons of the isobutyl

side chain.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching (around 3200 cm⁻¹), C=O stretching

of the carbonyl groups (typically in the range of

1700-1780 cm⁻¹), and C-H stretching of the

alkyl group.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (156.18

g/mol ), along with fragmentation patterns

characteristic of the loss of the isobutyl side

chain or portions of the hydantoin ring.

Part 2: Strategic Synthesis of 5-Isobutylhydantoin
The synthesis of 5-substituted hydantoins is a well-established area of organic chemistry, with

the Bucherer-Bergs reaction being a prominent and versatile method. This multicomponent

reaction offers a direct and efficient route to a wide array of hydantoin derivatives from simple

starting materials.

The Bucherer-Bergs Reaction: A Mechanistic Overview
The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (an aldehyde

or a ketone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.

The reaction proceeds through the formation of an aminonitrile intermediate, which then

cyclizes to form the hydantoin ring.
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The logical flow of this synthetic strategy is depicted in the following diagram:

Starting Materials

Reaction Intermediates Final Product

Isovaleraldehyde
(3-Methylbutanal)

α-Aminonitrile Intermediate

+ KCN, NH₃

(from (NH₄)₂CO₃)

Potassium Cyanide
(KCN)

Ammonium Carbonate
((NH₄)₂CO₃)

5-Isobutylhydantoin

+ CO₂

(from (NH₄)₂CO₃)
Cyclization

Click to download full resolution via product page

Caption: The Bucherer-Bergs reaction pathway for 5-isobutylhydantoin synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-
Isobutylhydantoin
The following protocol is a representative procedure for the synthesis of 5-isobutylhydantoin,

adapted from established methods for similar 5-substituted hydantoins.

Materials:

Isovaleraldehyde (3-Methylbutanal)

Potassium Cyanide (KCN)

Ammonium Carbonate ((NH₄)₂CO₃)

Ethanol

Water
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Hydrochloric Acid (HCl)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve ammonium carbonate in water. To this solution, add a solution of potassium

cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a

well-ventilated fume hood.

Addition of Aldehyde: Add ethanol to the flask, followed by the dropwise addition of

isovaleraldehyde with vigorous stirring.

Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for

several hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully

acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a

fume hood to precipitate the crude product. Caution: Acidification of a cyanide-containing

solution will generate toxic hydrogen cyanide gas.

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with

cold water. The crude 5-isobutylhydantoin can be further purified by recrystallization from a

suitable solvent system, such as an ethanol-water mixture, to yield the pure product.

Key Experimental Considerations:

Stoichiometry: The molar ratios of the reactants are crucial for optimizing the yield and

minimizing side reactions. Typically, a slight excess of cyanide and ammonium carbonate is

used.

Solvent System: A mixture of ethanol and water is commonly employed to ensure the

solubility of both the organic aldehyde and the inorganic salts.

Temperature and Reaction Time: The reaction is typically conducted at elevated

temperatures to drive the reaction to completion. The optimal reaction time will vary

depending on the specific substrate and conditions.
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Safety: The use of potassium cyanide and the potential generation of hydrogen cyanide gas

necessitate strict adherence to safety protocols, including the use of personal protective

equipment and a well-ventilated fume hood.

Part 3: Applications in Drug Development and
Future Perspectives
The hydantoin scaffold is a well-established pharmacophore, and its derivatives have been

explored for a wide range of therapeutic applications. While specific biological activity data for

5-isobutylhydantoin is not extensively documented in publicly available literature, its structural

relationship to the amino acid leucine provides a strong rationale for its potential utility in drug

discovery.

Potential Therapeutic Areas:

Anticancer Activity: Many hydantoin derivatives have demonstrated potent anticancer

properties. The isobutyl group, being a key feature of the amino acid leucine, could facilitate

interactions with biological targets involved in cancer cell metabolism and signaling, such as

amino acid transporters or enzymes that recognize leucine. A study on novel 3-(4-substituted

benzyl)-5-isopropyl-5-phenylhydantoin derivatives has shown significant anti-tumor potential

in human colon cancer cell lines, highlighting the importance of the alkyl substituent at the

C5 position.[2]

Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. The

lipophilic isobutyl group could enhance the ability of the molecule to penetrate microbial cell

membranes, potentially leading to antimicrobial activity.

Neurological Disorders: Given the prevalence of hydantoins in anticonvulsant drugs, 5-

isobutylhydantoin could be investigated for its potential activity on ion channels or receptors

in the central nervous system.

The synthesis of a library of 5-isobutylhydantoin analogs with modifications at the N1 and N3

positions would be a logical next step in exploring its structure-activity relationship (SAR). Such

studies, coupled with in silico modeling and in vitro biological screening, could unveil novel

therapeutic applications for this versatile molecule.
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Conclusion
5-Isobutylhydantoin represents a synthetically accessible and medicinally relevant molecule. Its

structure, featuring the privileged hydantoin scaffold and a leucine-like isobutyl side chain,

makes it an attractive candidate for further investigation in drug discovery programs. The robust

and scalable Bucherer-Bergs reaction provides a reliable method for its synthesis, enabling the

generation of sufficient quantities for biological evaluation. As the demand for novel

therapeutics continues to grow, the exploration of underexplored chemical space, including

derivatives of established pharmacophores like 5-isobutylhydantoin, will be crucial in the quest

for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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